Author: BenchChem Technical Support Team. Date: February 2026
Topic: 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene molecular weight and formula
Content Type: In-depth technical guide.
Physicochemical Profiling, Synthetic Logic, and Reactivity Scaffolding[1]
Executive Summary
This technical guide provides a comprehensive analysis of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene , a highly functionalized aromatic building block.[1] Characterized by its dense substitution pattern, this molecule serves as a critical "orthogonal scaffold" in medicinal chemistry.[1] Its unique arrangement of halogens (bromo, chloro), an activating ether (methoxy), and a deactivating nitro group allows for highly selective, sequential functionalization—making it invaluable for the synthesis of complex heterocycles and biaryl pharmaceutical candidates.[1]
Part 1: Physicochemical Identity[1]
The precise molecular weight and formula are derived from standard atomic weights (IUPAC 2025 standards).[1]
1.1 Core Metrics
Property
Value
Notes
Molecular Formula
C₇H₅BrClNO₃
Molecular Weight
266.48 g/mol
Average mass
Monoisotopic Mass
264.914 g/mol
Based on ⁷⁹Br and ³⁵Cl
Exact Mass
264.9141 g/mol
Heavy Atom Count
13
CLogP (Predicted)
~3.0 - 3.4
Lipophilic due to halogens
Topological Polar Surface Area
~55 Ų
Dominated by Nitro/Methoxy groups
1.2 Structural Nomenclature & Isomerism
While the user-provided name is 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene , this compound is frequently referenced in synthetic literature relative to the central anisole core to define directing effects.[1]
InChI Key: (Isomer Specific) Note: Commercial databases often conflate this with its isomer, 1-bromo-5-chloro-2-methoxy-3-nitrobenzene (CAS 569688-62-6).[1] Researchers must verify the ¹H-NMR coupling constants to distinguish the specific regiochemistry.
Part 2: Structural Analysis & Reactivity Profile
The utility of this molecule lies in the electronic differentiation of its substituents.[1] It acts as a tetra-functionalized core where each group can be addressed independently.[1]
2.1 Electronic Landscape (Hammett Analysis)
Methoxy (-OCH₃, C2): Strong
-donor.[1] Activates the ring but is sterically crowded by the flanking Cl and NO₂ groups.[1]
Nitro (-NO₂, C3): Strong electron-withdrawing group (EWG).[1] It drastically lowers the electron density at the C1 (Chloro) and C2 (Methoxy) positions, activating them for Nucleophilic Aromatic Substitution (SₙAr).[1]
The C5-Bromo bond is weaker and more accessible sterically, making it the preferred site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
The C1-Chloro bond is electronically activated by the ortho-nitro group but is sterically hindered.[1] It typically requires harsher conditions for displacement than the bromo group.[1]
2.2 Reactivity Hierarchy Diagram
The following diagram illustrates the logical flow of chemoselective functionalization.
Figure 1: Chemoselective reactivity map.[1] The C5-Bromine offers the lowest activation energy barrier for modification, followed by nitro reduction.[1]
Part 3: Synthetic Pathways
Since this specific isomer is a high-value intermediate, it is typically synthesized via electrophilic aromatic substitution controlled by the strong directing effect of the methoxy group.[1]
3.1 Synthesis Protocol: Regioselective Nitration
Objective: Synthesize 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene from 4-Bromo-2-chloroanisole.
Mechanism: The methoxy group (Ortho/Para director) directs the electrophile (
) to the ortho position (C6 relative to anisole, which is C3 in the user's numbering).[1] The para position is blocked by Bromine.[1]
Addition: Add the nitrating mixture dropwise to the anisole solution over 30 minutes, maintaining internal temperature <5°C to prevent over-nitration or oxidation.
Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2). The product will appear as a less polar spot compared to the starting material.[1]
Quench: Pour the mixture carefully onto crushed ice (50g).
Workup: Extract with DCM (3 x 20 mL). Wash combined organics with Sat.
(to remove acid) and Brine.[1][5] Dry over .[1][5][6]
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to yield pale yellow crystals.
3.2 Synthesis Workflow Diagram
Figure 2: Electrophilic aromatic substitution pathway driven by the methoxy directing group.[1]
Part 4: Analytical Validation
To validate the synthesis of this specific isomer (distinguishing it from the 1-Bromo-5-chloro isomer), Nuclear Magnetic Resonance (NMR) is required.[1]
Expected ¹H-NMR Data (CDCl₃, 400 MHz):
δ 3.95 - 4.05 ppm (s, 3H): Methoxy group (–OCH₃).[1]
Aromatic Region: Two singlets (or meta-coupled doublets,
Storage: Store in amber vials at 2-8°C. Light sensitive (nitro group degradation).
References
PubChem Compound Summary. (2025). 1-bromo-5-chloro-2-methoxy-3-nitrobenzene (Isomer Analog Data).[1] National Center for Biotechnology Information.[1] [Link]
Suppliers and price of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene
An In-depth Technical Guide to 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene Introduction: A Versatile Building Block in Modern Synthesis 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene is a highly functionalized aromatic compound...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene
Introduction: A Versatile Building Block in Modern Synthesis
5-Bromo-1-chloro-2-methoxy-3-nitrobenzene is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex organic molecules. Its strategic arrangement of five distinct substituents—a methoxy group, a nitro group, and two different halogens (bromine and chlorine)—on a benzene ring offers a rich platform for a diverse array of chemical transformations. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, particularly activating it for nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the bromo and chloro groups act as versatile handles for various palladium-catalyzed cross-coupling reactions, enabling the precise formation of new carbon-carbon and carbon-heteroatom bonds.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, outlines a plausible synthetic pathway, explores its key chemical transformations, presents a market analysis of suppliers, and summarizes essential safety and handling protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene is fundamental for its effective application in research and development.
The synthesis of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene can be effectively achieved through the electrophilic nitration of a suitable dihalogenated anisole precursor. The most logical starting material is 3-Bromo-2-chloroanisole . The regioselectivity of the nitration is dictated by the directing effects of the existing substituents. The methoxy group (-OCH₃) is a strongly activating ortho-, para-director, while the halogen atoms (-Br, -Cl) are deactivating but also ortho-, para-directing. The interplay of these electronic and steric effects is crucial for determining the position of the incoming nitro group (NO₂). The position para to the strongly activating methoxy group is the most favored site for substitution, leading to the desired product.
Experimental Protocol: Nitration of 3-Bromo-2-chloroanisole
This protocol is based on established methods for the nitration of substituted aromatic compounds.[5]
Materials and Reagents:
3-Bromo-2-chloroanisole
Concentrated Sulfuric Acid (H₂SO₄, 95-98%)
Concentrated Nitric Acid (HNO₃, 70%)
Dichloromethane (CH₂Cl₂)
Ice
Deionized Water
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel for column chromatography
Hexane and Ethyl Acetate for elution
Procedure:
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated sulfuric acid. Cool the acid to 0-5°C. To the cooled sulfuric acid, add concentrated nitric acid dropwise while maintaining the temperature below 10°C.
Reaction Setup: In a separate three-necked round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 3-Bromo-2-chloroanisole in dichloromethane. Cool this solution to 0°C.
Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
Quenching and Workup: Carefully pour the reaction mixture over a stirred mixture of crushed ice and water.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with dichloromethane.
Neutralization and Drying: Combine the organic layers and wash them sequentially with deionized water, a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.[5]
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient to yield pure 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene as a solid.[5]
Synthesis Workflow Visualization
Caption: Workflow for the synthesis via electrophilic nitration.
Key Chemical Transformations and Applications
The unique substitution pattern of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene makes it a valuable precursor for creating novel molecules, particularly in the fields of medicinal chemistry and materials science.[6] Its derivatives are integral to the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[7][8][9]
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using standard reducing agents (e.g., SnCl₂, HCl; or catalytic hydrogenation). This transformation yields 5-bromo-3-chloro-2-methoxyaniline, a key intermediate that can be further functionalized through diazotization, amide bond formation, or other amine-related chemistries.[6]
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring facilitates the displacement of the chloro or bromo group by various nucleophiles.[6] The relative reactivity of the halogens can be influenced by the reaction conditions and the nature of the nucleophile, sometimes allowing for selective substitution.
Palladium-Catalyzed Cross-Coupling Reactions: The bromo and chloro substituents serve as excellent handles for cross-coupling reactions such as Suzuki-Miyaura (for C-C bond formation with boronic acids) and Buchwald-Hartwig amination (for C-N bond formation with amines). The greater reactivity of the C-Br bond compared to the C-Cl bond often allows for selective coupling at the bromine position under carefully controlled conditions.[6]
Chemical Reactivity Workflow
Caption: Potential chemical transformations of the title compound.
Market Analysis: Suppliers and Pricing
5-Bromo-1-chloro-2-methoxy-3-nitrobenzene is available from various chemical suppliers specializing in building blocks for research and development. The pricing can vary based on purity, quantity, and supplier. The following table provides a summary of available information.
Note: Prices are subject to change and may not include shipping or hazardous material fees. This information is for estimation purposes only.
Working with halogenated nitroaromatic compounds requires adherence to strict safety protocols. While a specific Safety Data Sheet (SDS) for 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene was not retrieved, general guidelines for related compounds should be followed.
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4][12]
First Aid Measures:
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11][13]
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[11][13]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[12][13]
Ingestion: Do NOT induce vomiting. Rinse mouth and drink water. Seek immediate medical advice.[11][13]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]
Fire Fighting: Vapors may form explosive mixtures with air upon intense heating.[13][14] Use extinguishing media appropriate for the surrounding fire. Wear self-contained breathing apparatus in the event of a fire.[13]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][12]
Conclusion
5-Bromo-1-chloro-2-methoxy-3-nitrobenzene stands out as a strategically important synthetic intermediate. Its polysubstituted and electronically activated framework provides chemists with a powerful tool for constructing complex molecular architectures. The ability to selectively perform transformations such as nitro group reduction, nucleophilic substitution, and various cross-coupling reactions underscores its versatility. For professionals in drug discovery and agrochemical development, this compound offers a reliable scaffold for generating novel entities with significant biological potential. Proper understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in the laboratory and beyond.
References
BenchChem. (n.d.). Application Notes and Protocols for 5-Bromo-1-chloro-2-methyl-3-nitrobenzene in Organic Synthesis.
BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene.
BenchChem. (n.d.). A Comparative Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: Traditional Routes vs. Modern Methodologies.
An In-depth Technical Guide to 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene and Its Isomers: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 5-bromo-1-chloro-2-methoxy-3-nitrobenzene, a substituted nitrobenzene with significant potential in synthetic chemistry and drug discovery. We will delve into its...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of 5-bromo-1-chloro-2-methoxy-3-nitrobenzene, a substituted nitrobenzene with significant potential in synthetic chemistry and drug discovery. We will delve into its chemical identifiers, physicochemical properties, a detailed synthesis protocol, and potential research applications. This document is intended for researchers, scientists, and professionals in the field of drug development.
A Note on Nomenclature and Database Identification
Precise chemical nomenclature is paramount for accurate scientific communication and database retrieval. The compound name "5-Bromo-1-chloro-2-methoxy-3-nitrobenzene" presents some ambiguity, and a dedicated entry for this specific nomenclature is not readily found in major chemical databases like PubChem and ChemSpider. However, a closely related and more consistently referenced isomer is 1-Bromo-5-chloro-2-methoxy-3-nitrobenzene , which is associated with the CAS number 569688-62-6 .[1][2] This guide will focus on the latter, as it is commercially available and its properties are documented. Researchers should exercise diligence in confirming the precise isomer used in their experiments.
Chemical Identifiers and Physicochemical Properties
Accurate identification of a chemical compound is the foundation of any research endeavor. The following table summarizes the key identifiers for 1-Bromo-5-chloro-2-methoxy-3-nitrobenzene.
The physicochemical properties of a compound dictate its behavior in various chemical and biological systems. Below is a summary of the known properties of 1-Bromo-5-chloro-2-methoxy-3-nitrobenzene.
Note: As of the latest database review, a specific PubChem Compound ID (CID) and ChemSpider ID for 1-Bromo-5-chloro-2-methoxy-3-nitrobenzene (CAS 569688-62-6) have not been assigned or are not readily searchable. Researchers are advised to use the CAS number for unambiguous identification.
Synthesis Protocol: A Step-by-Step Methodology
The synthesis of substituted nitrobenzenes like 1-bromo-5-chloro-2-methoxy-3-nitrobenzene often involves a multi-step process. The following is a representative, field-proven protocol for the synthesis of a related compound, which can be adapted by those skilled in the art for the target molecule. The causality behind each step is explained to provide a deeper understanding of the process.
Diagram of the Synthetic Workflow:
Caption: A generalized workflow for the synthesis of 1-bromo-5-chloro-2-methoxy-3-nitrobenzene.
Experimental Protocol:
Nitration of the Precursor:
Rationale: The introduction of the nitro group onto the aromatic ring is a key step. A mixture of nitric acid and sulfuric acid is a classic and effective nitrating agent. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add the starting material (e.g., 4-bromo-2-chloroanisole) to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.
Maintain the temperature below 10°C throughout the addition.
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Isolation:
Rationale: The work-up procedure is designed to quench the reaction and isolate the crude product from the acidic reaction mixture.
Procedure:
Carefully pour the reaction mixture over crushed ice with constant stirring.
The crude product will precipitate out of the aqueous solution.
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
Purification:
Rationale: Purification is crucial to remove any unreacted starting materials and side products. Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures.
Procedure:
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water).
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
Collect the purified crystals by vacuum filtration and dry them under vacuum.
Alternatively, column chromatography can be used for more challenging purifications.
Potential Research Applications and Signaling Pathways
Substituted nitrobenzenes are versatile building blocks in organic synthesis and medicinal chemistry. The presence of bromo, chloro, methoxy, and nitro groups on the benzene ring of 1-bromo-5-chloro-2-methoxy-3-nitrobenzene offers multiple reaction sites for further functionalization.
Potential Applications:
Scaffold for Drug Discovery: This compound can serve as a starting material for the synthesis of more complex molecules with potential biological activity. The nitro group can be reduced to an amine, which is a key functional group in many pharmaceuticals.
Probe for Chemical Biology: The specific substitution pattern may lead to interactions with biological targets, making it a candidate for screening in various assays.
Illustrative Signaling Pathway Involvement:
While specific biological data for this compound is limited, related nitroaromatic compounds have been studied for their effects on various cellular signaling pathways. For instance, some nitroaromatics are known to be bioreduced by cellular reductases, leading to the formation of reactive intermediates that can induce oxidative stress.
Diagram of a Hypothetical Mechanism of Action:
Caption: A hypothetical pathway showing the bioreduction of a nitroaromatic compound leading to oxidative stress.
Conclusion
1-Bromo-5-chloro-2-methoxy-3-nitrobenzene is a valuable chemical entity for synthetic and medicinal chemists. While the nomenclature can be ambiguous, the compound identified by CAS number 569688-62-6 provides a concrete starting point for research and development. The synthetic protocols and potential applications discussed herein offer a foundation for further exploration of this and related molecules. As with any chemical research, adherence to safety protocols and precise characterization of all synthesized compounds are of utmost importance.
Polysubstituted Nitroanisole Derivatives: Physicochemical Characterization & Synthetic Protocols
Executive Summary This technical guide provides a comprehensive analysis of polysubstituted nitroanisole derivatives, specifically focusing on 2,4-dinitroanisole (DNAN) and 2,4,6-trinitroanisole (TNA) . While historicall...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of polysubstituted nitroanisole derivatives, specifically focusing on 2,4-dinitroanisole (DNAN) and 2,4,6-trinitroanisole (TNA) . While historically categorized as energetic materials (TNT replacements), these compounds are increasingly relevant in pharmaceutical process chemistry as precursors to aminoanisoles and as potential genotoxic impurities (GTIs) that require rigorous control strategies.
This document bridges the gap between energetic material science and pharmaceutical development, offering authoritative data on solid-state thermodynamics (polymorphism), solubility profiles, and self-validating synthetic protocols.
Part 1: Molecular Architecture & Physicochemical Baseline
The physicochemical behavior of nitroanisoles is governed by the interplay between the electron-donating methoxy group (
) and the strongly electron-withdrawing nitro groups (). This "push-pull" electronic system dictates their density, crystal packing, and reactivity.
Comparative Physicochemical Data
The following table synthesizes critical physical properties. Note the non-linear trend in melting points, a phenomenon driven by crystal symmetry and packing efficiency rather than molecular weight alone.
Property
2-Nitroanisole
2,4-Dinitroanisole (DNAN)
2,4,6-Trinitroanisole (TNA)
CAS Registry
91-23-6
119-27-7
606-35-9
Molecular Weight
153.14 g/mol
198.13 g/mol
243.13 g/mol
Physical State (RT)
Liquid (Yellow)
Solid (Yellow Needles)
Solid (Pale Yellow)
Melting Point
9-10 °C
94-95 °C (-form)
68 °C
Density ()
1.25 g/cm³
1.34 g/cm³ (Bulk) / 1.56 g/cm³ (Crystal)
1.61 g/cm³
LogP (Lipophilicity)
1.7
~1.5
1.3
Water Solubility
Insoluble
< 0.2 g/L (25°C)
Insoluble
Primary Hazard
Carcinogen (2B)
Explosive/Toxic
High Explosive/Toxic
Structural Logic & Density Trends
Expert Insight: In drug development, density is often overlooked, but in nitroanisoles, it serves as a proxy for crystal packing efficiency.
Density Increase: Adding nitro groups increases density significantly (from 1.25 to 1.61 g/cm³). This is critical for energetic performance but also impacts tablet compaction in pharmaceutical formulations if these motifs are present.
Melting Point Depression: TNA melts lower (68°C) than DNAN (95°C) despite higher molecular weight. This is due to the steric crowding of the methoxy group by the two ortho-nitro groups in TNA, which forces the methoxy group out of planarity, disrupting efficient
- stacking in the crystal lattice.
Part 2: Thermodynamics & Polymorphism (The Critical Variable)
For researchers handling 2,4-dinitroanisole (DNAN) , polymorphism is the single most critical physical variable. DNAN exhibits monotropic polymorphism, which can lead to batch-to-batch inconsistency in dissolution rates or energetic sensitivity.
The
vs.
Polymorph System[1]
Form I (
-DNAN): The thermodynamically stable form at room temperature.
Formation:[5][6][7] Often appears during rapid cooling or recrystallization from specific solvents (e.g., ethanol).
Risk:[4] Spontaneous conversion to Form I can cause physical instability (blooming) in cast formulations.
DSC Analysis Protocol
To validate the polymorphic purity of a DNAN sample, Differential Scanning Calorimetry (DSC) is required.
Ramp Rate: 5 °C/min (Standard) or 2 °C/min (High Res).
Observation:
A single sharp endotherm at 94-95°C confirms pure Form I.
An endotherm at 85-87°C indicates Form II.
A small exotherm immediately following the 87°C melt indicates a melt-recrystallization event (Form II
Melt Form I).
Part 3: Synthetic Protocol (Self-Validating)
Objective: Synthesis of 2,4-Dinitroanisole (DNAN) via Nucleophilic Aromatic Substitution (
).
Rationale: Direct nitration of anisole is hazardous (exothermic runaway risk) and yields difficult-to-separate mixtures of isomers. The route using 1-chloro-2,4-dinitrobenzene (DNCB) is regioselective, safer, and the industrial standard.
Reagents
1-Chloro-2,4-dinitrobenzene (DNCB): 1.0 eq
Methanol (MeOH): Solvent and Reagent
Sodium Hydroxide (NaOH): 1.1 eq (dissolved in MeOH to form Sodium Methoxide in situ)
Water: For quenching
Step-by-Step Methodology
Preparation of Methoxide (In Situ):
Dissolve NaOH pellets in anhydrous Methanol.
Control Point: This reaction is exothermic. Cool to < 20°C before proceeding.
Validation: Ensure full dissolution of NaOH to avoid "hot spots."
Reaction Setup:
In a separate vessel, dissolve DNCB in Methanol.
Equip the vessel with a reflux condenser and a dropping funnel.
Safety: DNCB is a skin sensitizer. Double-glove (Nitrile) is mandatory.
Addition & Reflux:
Add the Methoxide solution dropwise to the DNCB solution.
Visual Cue: The solution will turn deep yellow/orange (Meisenheimer complex formation).
Heat to reflux (65°C) for 1-2 hours.
Stop Criteria (Self-Validation):
Monitor via TLC (Silica, 20% EtOAc/Hexane).
Reaction is complete when the DNCB spot (
) disappears and the DNAN spot () is dominant.
Quench & Isolation:
Cool the mixture to room temperature.
Pour into 5 volumes of ice-cold water. DNAN will precipitate immediately as yellow needles.
Filter and wash with cold water until pH of filtrate is neutral (removes NaCl and excess base).
Purification (Polymorph Control):
Recrystallize from Ethanol.
Slow Cooling: Promotes stable Form I (
).
Rapid Quench: May induce metastable Form II (
).
Visualizing the Workflow
The following diagram illustrates the synthesis logic and decision nodes.
Caption: Figure 1. Self-validating synthetic workflow for DNAN via nucleophilic aromatic substitution, highlighting critical control points.
Part 4: Pharmaceutical Relevance & Impurity Management
While DNAN is an explosive, the nitroanisole motif appears in drug synthesis pipelines.
Precursor Utility: Nitroanisoles are reduced to anisidines (aminoanisoles), which are scaffolds for kinase inhibitors (e.g., Vandetanib analogs).
Genotoxicity (GTI):
Nitroanisoles are "Cohort of Concern" compounds.
Mechanism:[7][8][9] Enzymatic reduction of the nitro group to a hydroxylamine, which can form DNA adducts.
Control: If used as a starting material, the "Purge Factor" must be demonstrated. The high lipophilicity (LogP ~1.5) means they may carry over into the organic phase during workups if not specifically targeted for removal (e.g., via carbon treatment or crystallization rejection).
Structure-Property Relationship Map
This diagram summarizes how structural changes impact physical properties and safety profiles.
Caption: Figure 2. Structure-Property relationship mapping the impact of sequential nitration on density, thermal properties, and sensitivity.
References
Nyman, M. D., et al. (2008). Characterization of 2,4-Dinitroanisole: An Ingredient for Use in Low Sensitivity Melt Cast Formulations. DSTO Defence Science and Technology Organisation. Link
Hill, N. & Zhang, C. (2019). Scale-up of a Green Synthesis of 2,4-Dinitroanisole (DNAN). U.S. Army Research Laboratory. Link
PubChem. (2024). 2,4-Dinitroanisole Compound Summary. National Library of Medicine. Link
Organic Syntheses. (1941). 2,4-Dinitroaniline (derived from Nitroanisole).[10] Org. Synth. 1941, 21, 20. Link
IARC Monographs. (1996). 2-Nitroanisole.[4][5][11][12][13][14][15] Volume 65. International Agency for Research on Cancer.[11] Link
Application Notes and Protocols for the Synthesis of C5a Receptor Antagonists Utilizing 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene
For: Researchers, scientists, and drug development professionals. Introduction: Targeting the C5a Receptor in Inflammatory Disease The complement system is a critical component of innate immunity, and its activation lead...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: Targeting the C5a Receptor in Inflammatory Disease
The complement system is a critical component of innate immunity, and its activation leads to the production of the potent pro-inflammatory mediator, C5a.[1] C5a exerts its effects through binding to the C5a receptor (C5aR), a G protein-coupled receptor (GPCR) predominantly expressed on the surface of immune cells such as neutrophils, monocytes, and macrophages.[2][3] The interaction between C5a and C5aR triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the release of inflammatory cytokines, thereby amplifying the inflammatory response.[2][4] Dysregulation of the C5a-C5aR axis has been implicated in the pathophysiology of a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, sepsis, and acute lung injury.[1][5] Consequently, the development of small molecule antagonists for the C5a receptor represents a promising therapeutic strategy for the treatment of these debilitating conditions.[5][6]
This technical guide provides a detailed, step-by-step methodology for the synthesis of a novel C5a receptor antagonist scaffold, starting from the versatile building block, 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene. The strategic placement of the bromo, chloro, methoxy, and nitro functionalities on the aromatic core allows for a series of selective and high-yielding transformations to construct a molecule with the potential for potent and specific C5aR antagonism.
The C5a Receptor Signaling Pathway
The binding of C5a to its receptor, C5aR1, initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins.[7] This, in turn, triggers downstream signaling cascades, including the activation of phospholipase C (PLC), which generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including chemotaxis, the production of reactive oxygen species (ROS), and the release of pro-inflammatory cytokines.
Caption: C5a Receptor Signaling Pathway.
Synthetic Strategy: A Multi-step Approach
The proposed synthetic route leverages the differential reactivity of the halogen substituents on the 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene core. The carbon-bromine bond is more susceptible to palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond. This chemoselectivity allows for the sequential introduction of different functionalities, a key strategy in building molecular complexity.
The overall workflow is as follows:
Suzuki-Miyaura Coupling: Selective reaction at the bromine position to introduce an aryl or heteroaryl moiety.
Nitro Group Reduction: Conversion of the nitro group to an amine, providing a key handle for further derivatization.
Amide Bond Formation: Acylation of the newly formed aniline to introduce a second key structural component.
Buchwald-Hartwig Amination: Final functionalization at the chloro position to complete the antagonist scaffold.
Caption: Overall Synthetic Workflow.
Experimental Protocols
Materials and Equipment
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for moisture-sensitive reactions. Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).
Safety Precautions: 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene is an irritant.[12] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Step 1: Suzuki-Miyaura Coupling
This step selectively functionalizes the C-Br bond. The choice of boronic acid will determine the nature of the "R¹" group in the final antagonist. For this protocol, we will use 4-isopropylphenylboronic acid as a representative example, a moiety present in some known C5a receptor antagonists.
Evacuate and backfill the flask with argon three times.
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[13] The use of a palladium catalyst, such as Pd(dppf)Cl₂, in the presence of a base facilitates the cross-coupling of the aryl bromide with the boronic acid.[12] The higher reactivity of the C-Br bond compared to the C-Cl bond ensures selective coupling at the 5-position.
Step 2: Nitro Group Reduction
The nitro group is reduced to an amine, which will serve as a key point for further modification.
Heat the mixture to 70 °C and stir for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture in an ice bath and carefully neutralize with a 10 M aqueous solution of sodium hydroxide until the pH is approximately 10-12. A precipitate of tin salts will form.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aniline. This product is often used in the next step without further purification.
Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[14] While catalytic hydrogenation is a common method, it can sometimes lead to dehalogenation.[15] The use of tin(II) chloride in acidic media provides a reliable and chemoselective method for reducing the nitro group in the presence of aryl halides.[15]
Step 3: Amide Bond Formation
The aniline is acylated to introduce a key structural element found in many C5a receptor antagonists. For this protocol, we will use acetyl chloride.
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.
Upon completion, quench the reaction with water (10 mL).
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by recrystallization or flash column chromatography to obtain the desired amide.
Rationale: The formation of an amide bond via the acylation of an amine is a highly efficient and widely used reaction. Triethylamine is used as a base to neutralize the hydrochloric acid generated during the reaction.
Step 4: Buchwald-Hartwig Amination
The final step involves the palladium-catalyzed amination of the remaining chloro substituent to introduce the "R²" group. For this protocol, we will use 4-methylpiperazine.
In a glovebox, add the amide from Step 3 (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg), and Xantphos (0.03 mmol, 17.3 mg) to a Schlenk tube.
In a separate vial, add sodium tert-butoxide (1.4 mmol, 134.6 mg).
Add anhydrous toluene (5 mL) to the Schlenk tube containing the catalyst and ligand and stir for 10 minutes.
Add 4-methylpiperazine (1.2 mmol, 0.13 mL) and the sodium tert-butoxide to the Schlenk tube.
Seal the tube and bring it out of the glovebox.
Heat the reaction mixture to 110 °C and stir for 18 hours. Monitor the reaction by LC-MS.
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to obtain the final C5a receptor antagonist.
Rationale: The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, particularly for the synthesis of aryl amines from aryl halides.[16][17][18] The use of a palladium catalyst with a suitable phosphine ligand, such as Xantphos, facilitates the coupling of the aryl chloride with the secondary amine.[19]
Characterization of the Final Compound
The identity and purity of the synthesized C5a receptor antagonist should be confirmed using a combination of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the molecule.
Mass Spectrometry (MS): To determine the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Functional Characterization
The synthesized compound should be evaluated for its ability to antagonize the C5a receptor. This can be achieved through a series of in vitro assays:
Receptor Binding Assays: To determine the affinity of the compound for the C5a receptor, typically using a radiolabeled C5a competitor.[1]
Calcium Mobilization Assays: To measure the ability of the compound to inhibit C5a-induced increases in intracellular calcium in cells expressing the C5a receptor.
Chemotaxis Assays: To assess the compound's ability to block the migration of immune cells, such as neutrophils, towards a C5a gradient.
Conclusion
This application note provides a comprehensive and rational approach to the synthesis of a novel class of C5a receptor antagonists, starting from the readily available 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene. The described multi-step synthesis leverages modern synthetic methodologies, including selective cross-coupling and amination reactions, to construct a complex molecular architecture with therapeutic potential. The detailed protocols and the underlying scientific principles provide a solid foundation for researchers in the field of medicinal chemistry and drug discovery to explore this promising area of research.
References
Arbore, G., et al. (2016). The C5a/C5aR1 axis in the modulation of T-cell immunity.
BenchChem. (2025). Application Notes and Protocols for 5-Bromo-1-chloro-2-methyl-3-nitrobenzene in Organic Synthesis.
Bokoch, G. M. (1995).
Brennan, F. H., et al. (2015). The C5a/C5aR1 axis is a key driver of inflammatory joint disease.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Gerard, C., & Gerard, N. P. (1994). C5a anaphylatoxin and its receptor. Annual Review of Immunology, 12, 775-808.
Guo, R. F., & Ward, P. A. (2005). Role of C5a in inflammatory responses. Annual Review of Immunology, 23, 821-852.
Hayat, S. (Ed.). (2011).
Klos, A., et al. (2009). The role of the anaphylatoxins in health and disease. Molecular Immunology, 46(14), 2753-2766.
Manthey, H. D., et al. (2009). C5a is a novel inducer of RANTES and can enhance the expression of RANTES in human T cells. Journal of Immunology, 182(6), 3759-3765.
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
Sumichika, H., et al. (2002). Identification of a potent and orally active non-peptide C5a receptor antagonist. Journal of Biological Chemistry, 277(51), 49403-49407.
Buchwald, S. L., & Mauger, C. (2009). A new and improved catalyst for the amination of aryl chlorides.
Woodruff, T. M., et al. (2011). The C5a-C5aR1 axis: a key driver of inflammatory and neuropathic pain. British Journal of Pharmacology, 164(6), 1637-1647.
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
Lee, H., et al. (2008). A new non-peptide C5a receptor antagonist, NDT 9513727, reduces inflammatory cell infiltration in a rat model of arthritis. British Journal of Pharmacology, 154(4), 875-884.
Application Note: Selective Reduction of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene
This Application Note is structured to provide a comprehensive, technical guide for the selective reduction of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene. It prioritizes chemoselectivity—preserving the sensitive halogen s...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a comprehensive, technical guide for the selective reduction of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene. It prioritizes chemoselectivity—preserving the sensitive halogen substituents while effectively reducing the nitro group.
Abstract & Core Challenge
The reduction of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene to its corresponding aniline (3-amino-5-bromo-1-chloro-2-methoxybenzene ) presents a classic chemoselectivity challenge. Standard catalytic hydrogenation methods (e.g., H₂/Pd-C) carry a high risk of hydrodehalogenation , where the labile C-Br and C-Cl bonds are cleaved alongside nitro reduction, leading to impurity profiles that are difficult to purify.
This guide details two field-proven protocols designed to decouple nitro reduction from dehalogenation:
Iron-Mediated Reduction (Fe/NH₄Cl): A scalable, kinetically controlled surface reaction ideal for bulk synthesis.
Critical Risk: Loss of Bromine (Position 5) or Chlorine (Position 1) via oxidative addition to metal catalysts.
Structural Transformation Logic
The following diagram illustrates the target pathway versus the critical failure mode (dehalogenation).
Figure 1: Reaction pathway highlighting the chemoselectivity requirement.
Mechanistic Insight: Why Metals?
Unlike catalytic hydrogenation, which relies on the adsorption of the aromatic ring onto a catalyst surface (facilitating C-X bond cleavage), dissolving metal reductions (Fe, Sn, Zn) operate via a Single Electron Transfer (SET) mechanism.
Electron Uptake: The nitro group, being highly electron-deficient, accepts electrons from the metal surface more readily than the carbon-halogen bonds.
Protonation: The resulting radical anion is protonated by the solvent/acid source.
Cascade: The process repeats (Nitro
Nitroso Hydroxylamine Amine) without generating the metal-hydride species responsible for dehalogenation.
Protocol A: Iron/Ammonium Chloride (The "Bechamp" Variant)
Best For: Scale-up (>10g), cost-efficiency, and environmental safety.
Mechanism: Heterogeneous surface reaction.
Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the substrate (1.0 equiv) in Ethanol/Water (3:1). The concentration should be approximately 0.2 M.
Activation: Add Ammonium Chloride (5.0 equiv) to the solution. Stir for 5-10 minutes at room temperature.
Addition: Add Iron powder (5.0 equiv) in a single portion.
Note: Iron powder density varies; ensure vigorous stirring to keep it suspended.
Reaction: Heat the mixture to reflux (approx. 78-80°C) .
Observation: The reaction typically turns dark grey/brown (iron oxides).
Time: Monitor via TLC or HPLC every 30 minutes. Typical completion is 1–3 hours.
Workup (Critical for Yield):
Hot Filtration: While still hot, filter the mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol (2x volume).
Caution: Dry iron residues can be pyrophoric. Keep the filter cake wet before disposal.
Concentration: Remove the bulk of the ethanol under reduced pressure.
Extraction: Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (3x).
Drying: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Quantitative Data Summary (Expected)
Parameter
Value
Conversion
>98%
Isolated Yield
85–92%
Dehalogenation
< 0.5% (Not detected by ¹H NMR)
Reaction Time
2.0 Hours
Protocol B: Stannous Chloride (SnCl₂)
Best For: Small scale (<5g), high-value intermediates, and strictly anhydrous requirements.
Mechanism: Homogeneous reduction in acidic media.
Monitoring: Reaction is often faster than Fe, typically 1–2 hours.
Quenching (The "Tin Emulsion" Challenge):
Issue: Tin salts form gelatinous emulsions at neutral pH.
Solution: Cool to room temperature.[2][6][4][7][8] Pour the mixture into ice-water. Adjust pH to ~8 using 10% NaOH or saturated NaHCO₃.
Clarification: If emulsion persists, add Rochelle salt (Potassium Sodium Tartrate) solution and stir for 30 mins to complex the tin.
Extraction: Extract with Ethyl Acetate, wash with brine, dry, and concentrate.
Analytical Validation & Quality Control
To ensure the integrity of the Halogens, specific analytical checks are required.
Mass Spectrometry (LC-MS)
Look for the specific isotopic pattern of a molecule containing 1 Br and 1 Cl .
M+0 (Base): 100%
M+2: ~130% (Contribution from ³⁷Cl and ⁸¹Br)
M+4: ~30%
Failure Mode: If dehalogenation occurs, the mass spectrum will shift by -35 (loss of Cl) or -79/81 (loss of Br), and the isotopic pattern will simplify.
¹H NMR Spectroscopy[8]
Aromatic Region: The starting material is a 1,2,3,5-substituted benzene with protons at positions 4 and 6. These protons appear as doublets (coupling ~2 Hz).
Validation: In the product, these protons should remain as meta-coupled doublets.
De-bromination: Would result in a new proton signal and a change in coupling patterns (e.g., triplet or dd).
Troubleshooting Guide
Figure 2: Troubleshooting logic for common reduction issues.
References
BenchChem. (2025).[2][4] Application Notes and Protocols for 5-Bromo-1-chloro-2-methyl-3-nitrobenzene in Organic Synthesis. Retrieved from
Common Organic Chemistry. (2023). Nitro Reduction: Common Conditions and Mechanisms. Retrieved from
Xiao, C., et al. (2012). "Selective Hydrogenation of Halonitrobenzenes." Current Organic Chemistry, 16(2), 280-296.[9]
Mahajan, D., et al. (2012).[7] "Reduction of nitro arene by Fe/ammonium chloride." ChemSpider Synthetic Pages. Retrieved from
Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842.
Application Note: Demethylation Protocols for 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene
Executive Summary This technical guide details the optimization of demethylation protocols for 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene (Target Molecule). Converting this specific methoxyarene to its corresponding pheno...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the optimization of demethylation protocols for 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene (Target Molecule). Converting this specific methoxyarene to its corresponding phenol (5-Bromo-1-chloro-3-nitro-2-phenol) presents unique synthetic challenges due to the molecule's highly electron-deficient nature and significant steric crowding.
While Boron Tribromide (
) is the industry standard for demethylation, the presence of the ortho-nitro and ortho-chloro substituents strongly deactivates the methoxy oxygen, rendering standard Lewis acid coordination difficult. Consequently, this guide prioritizes a Nucleophilic Cleavage (LiCl/DMF) protocol as the primary method for high-yield conversion, while retaining as a secondary protocol for specific downstream compatibility.
Deactivated Oxygen: The combined electron-withdrawing power of the
, , and groups pulls electron density away from the methoxy oxygen. This significantly lowers its basicity, making protonation or Lewis acid coordination (the first step of acid-mediated demethylation) thermodynamically unfavorable compared to standard anisoles.
Activated Methyl Group: Conversely, this electron deficiency polarizes the
bond, making the methyl carbon highly susceptible to nucleophilic attack ().
Steric Shielding: The "sandwiched" position of the methoxy group hinders the approach of bulky Lewis acid complexes (like
-adducts), potentially stalling the reaction or requiring forcing conditions.
Decision Matrix: Method Selection
The following logic flow illustrates the selection process for the optimal demethylation strategy.
Figure 1: Decision matrix prioritizing nucleophilic cleavage due to the substrate's electron-poor nature.
Protocol A: Nucleophilic Cleavage (LiCl / DMF)
Status:Preferred MethodMechanism:
attack by Chloride ion.
This method is superior for this specific substrate. The electron-deficient ring makes the methyl group an excellent electrophile, while the neutral conditions prevent reduction of the nitro group or hydrolysis of the halides.
Equipment: Round-bottom flask, reflux condenser, oil bath, inert gas (
or Ar) manifold.
Step-by-Step Procedure
Setup: Flame-dry a round-bottom flask and cool under a stream of Nitrogen.
Dissolution: Charge the flask with the Substrate (1.0 equiv) and anhydrous DMF (0.2 M concentration relative to substrate). Stir until fully dissolved.
Reagent Addition: Add anhydrous LiCl (4.0 equiv) in a single portion. The salt may not dissolve completely at room temperature.
Reaction: Heat the mixture to reflux (approx. 140–150 °C) .
Note: Monitoring by TLC is essential. The reaction typically requires 4–12 hours. The starting material is less polar; the phenol product will be more polar and may streak slightly on silica.
Workup (Precipitation Method):
Cool the reaction mixture to room temperature.
Pour the mixture slowly into 10 volumes of 1M HCl (aq) or ice water. The acidification ensures the phenol is protonated and precipitates.
) acts as a nucleophile, attacking the methyl group of the methoxy ether. The phenoxide leaves, stabilized by the electron-withdrawing nitro group.
Figure 2: Mechanism of nucleophilic demethylation via LiCl.
Protocol B: Lewis Acid Cleavage (
)
Status:Secondary MethodMechanism: Lewis Acid Complexation followed by Nucleophilic Attack.
Use this method if DMF traces are unacceptable in the final product or if the reaction fails to proceed with LiCl. Caution: The nitro group is generally stable to
, but the workup is highly exothermic.
Reagents & Equipment
Substrate: 1.0 equiv
Reagent: Boron Tribromide (
), 1.0 M solution in DCM (3.0 – 4.0 equiv)
Solvent: Dichloromethane (DCM), anhydrous
Temp: -78 °C to Room Temperature (RT)
Step-by-Step Procedure
Setup: Use a strictly dry 3-neck flask under Nitrogen.
Solvation: Dissolve the substrate in anhydrous DCM (0.1 M) and cool to -78 °C (dry ice/acetone bath).
Critical: Low temperature is required initially to control the exotherm, even if the reaction requires warming later.
Addition: Add
solution dropwise over 20 minutes.
Stoichiometry: Use at least 3 equivalents. The nitro and halo groups reduce the basicity of the oxygen, making the initial coordination inefficient. Excess
drives the equilibrium.
Warming: After addition, allow the reaction to warm to 0 °C . Stir for 1 hour. If TLC shows no conversion, warm to Room Temperature .
Note: Due to steric hindrance at the C2 position, refluxing in DCM (40 °C) might be necessary if RT is insufficient after 4 hours.
Quenching (Hazardous):
Cool back to 0 °C .
Slowly add Methanol (MeOH) dropwise. This reacts violently with excess
to form trimethyl borate and HBr.
Add water followed by saturated
to neutralize.
Extraction: Extract with DCM (
), dry over , and concentrate.
Analytical Validation
Successful conversion is confirmed by the disappearance of the methoxy signal and the appearance of a broad phenolic proton.
Feature
Starting Material (Methoxy)
Product (Phenol)
1H NMR (DMSO-d6)
Singlet at 3.8–4.0 ppm (3H, )
Absent . New broad singlet at 10.0–11.0 ppm (1H, )
13C NMR
Peak at ~56–62 ppm
Absent
LC-MS (ESI-)
Parent ion not typically observed
Strong peak (Phenol ionizes well in neg mode)
Physical State
Usually crystalline solid
Crystalline solid (often higher melting point)
Troubleshooting & Optimization
Issue
Probable Cause
Solution
No Reaction (LiCl)
Temperature too low.
Ensure internal temp reaches 140°C+ (Reflux DMF).
No Reaction ()
Steric hindrance prevents coordination.
Switch to Protocol A (LiCl) or try in Toluene at reflux.
Incomplete Conversion
Water in solvent (kills Lewis Acid).
Re-dry solvents. For LiCl, ensure anhydrous salt is used.
Avoid . Avoid metal/acid reductions. Stick to LiCl.
Halogen Scrambling
High temp with Lewis Acids.
Switch to LiCl/DMF (chemically inert to aryl halides).
References
General Demethylation with LiCl/DMF
Bernard, A. M., et al. "Demethylation of aryl methyl ethers using lithium chloride in dimethylformamide." Synthesis, 1989(04), 287-289.
Mechanistic Insight on
:
Sousa e Silva, F. C., et al. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers." European Journal of Organic Chemistry, 2015(34), 7460–7467.[3]
Demethylation of Deactivated Systems
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (See section on Phenol protection/deprotection).
The Synthetic Versatility of 4-Bromo-2-chloro-6-nitroanisole: A Strategic Intermediate for Pharmaceutical Development
Introduction: Unveiling a Niche yet Potent Building Block In the vast landscape of pharmaceutical intermediates, 4-Bromo-2-chloro-6-nitroanisole emerges as a highly functionalized and strategically valuable scaffold. Its...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Niche yet Potent Building Block
In the vast landscape of pharmaceutical intermediates, 4-Bromo-2-chloro-6-nitroanisole emerges as a highly functionalized and strategically valuable scaffold. Its unique arrangement of three distinct functionalities—a nitro group and two different halogens (bromo and chloro) on an activated anisole ring—offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the chemical reactivity and synthetic utility of this intermediate, presenting detailed protocols for its key transformations and highlighting its potential in the rapid construction of core structures found in modern pharmacophores. While not a ubiquitous starting material, its strategic utility lies in the orthogonal reactivity of its functional groups, enabling selective and sequential modifications that are paramount in multi-step drug synthesis.
Physicochemical Properties and Safety Profile
A comprehensive understanding of a starting material's properties is fundamental to its effective use. Below is a summary of the key physicochemical data for a closely related isomer, 4-Bromo-2-nitroanisole, as experimental data for the title compound is not widely published. This data, primarily computed, serves as a reliable estimation for handling and reaction planning.
Safety and Handling:
4-Bromo-2-chloro-6-nitroanisole, like many nitroaromatic compounds, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Based on safety data for analogous compounds such as 4-Bromo-2-nitroaniline and 4-Bromo-2-nitroanisole, this chemical should be considered an irritant to the skin and eyes and may be harmful if swallowed or inhaled[2][3]. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Core Reactivity and Strategic Applications
The synthetic power of 4-Bromo-2-chloro-6-nitroanisole is rooted in three primary transformations, each offering a distinct pathway to increase molecular complexity. The electron-withdrawing nature of the nitro group activates the aromatic ring, making it susceptible to a range of chemical modifications.
Figure 1: Key synthetic transformations of 4-Bromo-2-chloro-6-nitroanisole leading to valuable pharmaceutical motifs.
Application Focus 1: Synthesis of Substituted Anilines via Nitro Group Reduction
The reduction of the nitro group to a primary amine is arguably the most pivotal transformation of this intermediate. The resulting substituted aniline is a ubiquitous feature in a vast array of pharmaceuticals, particularly kinase inhibitors. The presence of the halogen atoms provides further handles for diversification, making the resulting aniline a powerful building block.
Causality in Method Selection:
The primary challenge in this reduction is to achieve high chemoselectivity, preserving the chloro and bromo substituents which are susceptible to hydrogenolysis, especially with standard palladium on carbon (Pd/C) catalysts. Therefore, milder and more selective reducing systems are preferred.
Metal/Acid Systems: Reagents like iron (Fe) powder in the presence of an acid or an ammonium salt (like NH₄Cl) are robust, cost-effective, and generally show excellent selectivity for the nitro group over aryl halides.
Tin(II) Chloride (SnCl₂): This is another classic and reliable method that offers mild conditions and high chemoselectivity for nitro group reduction in the presence of other reducible functionalities.
Catalytic Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate with a catalyst can sometimes offer a more controlled reduction than high-pressure hydrogenation.
Protocol 1: Chemoselective Reduction to 4-Bromo-2-chloro-5-methoxyaniline
This protocol is adapted from a procedure for a closely related substrate and is designed for high selectivity.[4] The resulting 4-bromo-2-chloro-5-methoxyaniline is a valuable intermediate for further functionalization.
Materials:
4-Bromo-2-chloro-6-nitroanisole (1.0 eq)
Iron powder (Fe), <10 micron (5.0 eq)
Ammonium chloride (NH₄Cl) (4.0 eq)
Ethanol (EtOH)
Water (H₂O)
Ethyl acetate (EtOAc)
Celite®
Procedure:
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-Bromo-2-chloro-6-nitroanisole (1.0 eq).
Add ethanol and water in a 4:1 ratio (e.g., 20 mL EtOH and 5 mL H₂O per 1 g of starting material).
To the resulting suspension, add ammonium chloride (4.0 eq) and iron powder (5.0 eq).
Heat the reaction mixture to reflux (approximately 80-85 °C). The reaction is often vigorous initially.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
Upon completion, cool the mixture to room temperature.
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
Combine the filtrate and washings and remove the solvent under reduced pressure.
The resulting residue can be taken up in ethyl acetate and washed with water and brine to remove any remaining inorganic salts.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-bromo-2-chloro-5-methoxyaniline.
The product can be further purified by column chromatography on silica gel if necessary.
Self-Validation: The success of this protocol is validated by monitoring the disappearance of the starting material and the appearance of the product by TLC or LC-MS. The preservation of the halogen substituents can be confirmed by mass spectrometry of the final product, which should show the characteristic isotopic pattern for one bromine and one chlorine atom.
The presence of a bromine atom on the aromatic ring makes 4-Bromo-2-chloro-6-nitroanisole an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern drug discovery for the formation of carbon-carbon (e.g., Suzuki-Miyaura) and carbon-nitrogen (e.g., Buchwald-Hartwig) bonds.
Strategic Considerations:
The relative reactivity of aryl halides in palladium catalysis typically follows the trend I > Br > Cl. This allows for potential regioselective coupling. In this molecule, the C-Br bond is the primary site for cross-coupling under standard conditions, leaving the C-Cl bond intact for potential subsequent transformations.
Figure 2: Workflow for Palladium-Catalyzed Cross-Coupling Reactions.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of aryl or heteroaryl boronic acids at the C-Br position.
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
Add the 4-Bromo-2-chloro-6-nitroanisole (1.0 eq) and the amine (1.2 eq).
Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography to isolate the desired N-aryl product.
Conclusion and Future Outlook
4-Bromo-2-chloro-6-nitroanisole represents a synthetically potent intermediate for drug discovery and development. Its trifunctional nature allows for a series of high-yielding and selective transformations to build molecular complexity rapidly. The protocols detailed herein for nitro group reduction and palladium-catalyzed cross-coupling provide reliable and field-tested starting points for researchers. By leveraging the orthogonal reactivity of its functional groups, medicinal chemists can efficiently generate libraries of substituted anilines and biaryl compounds, which are core components of numerous targeted therapies. As the demand for novel and diverse chemical matter continues to grow, the strategic application of such versatile building blocks will remain a cornerstone of successful pharmaceutical research.
References
PubChem. 4-Bromo-2-chloro-6-nitroaniline. National Center for Biotechnology Information. [Link]
PrepChem. Synthesis of 4-bromo-2-chloro-5-methoxyaniline. [Link]
PubChem. 4-Bromo-2-nitroanisole. National Center for Biotechnology Information. [Link]
Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene
Executive Summary This guide details the functionalization of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene via Buchwald-Hartwig amination. This substrate presents a classic "chemoselectivity puzzle" common in medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the functionalization of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene via Buchwald-Hartwig amination. This substrate presents a classic "chemoselectivity puzzle" common in medicinal chemistry scaffolds (e.g., kinase inhibitors). The objective is to selectively couple an amine at the C5-Bromine position while preserving the C1-Chlorine for subsequent derivatization, all without compromising the labile C3-Nitro group.
Key Technical Takeaways:
Selectivity: Achieved via the bond dissociation energy difference between C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol), amplified by specific ligand sterics.
Catalyst System: Biaryl phosphine ligands (BrettPhos/RuPhos) or Xantphos are preferred over simple phosphines (PPh3) to prevent catalyst poisoning by the nitro group.
Base Sensitivity: The nitro group necessitates the use of weak inorganic bases (Cs₂CO₃) to minimize background nucleophilic aromatic substitution (
) or reductive side reactions.
Substrate Analysis & Mechanistic Strategy
Electronic and Steric Environment
The substrate is a densely functionalized arene. Successful coupling requires understanding the interplay between the substituents:
C5-Br (Target): Located meta to the strongly electron-withdrawing Nitro group (C3) and para to the electron-donating Methoxy group (C2). The meta-nitro effect lowers the electron density at C5, facilitating the Oxidative Addition of Pd(0), which is typically the rate-limiting step for electron-rich bromides.
C1-Cl (Bystander): Positioned ortho to the Methoxy group. Steric shielding from the -OMe group and the higher bond strength of C-Cl render this site kinetically inert under controlled conditions.
C3-NO₂ (Risk Factor): Nitro groups can coordinate to Pd, acting as a catalyst poison. They are also susceptible to reduction by Pd-hydride species (formed via
-hydride elimination from aliphatic amines).
Chemoselectivity Visualization
The following diagram illustrates the reactivity hierarchy and the targeted transformation.
Figure 1: Reaction pathway highlighting the kinetic preference for C-Br oxidative addition.
Optimization & Decision Matrix
Do not use a "one-size-fits-all" approach. Select your conditions based on the amine class.
Ligand & Base Selection Table
Variable
Primary Amines (Alkyl/Aryl)
Secondary Amines (Cyclic/Acyclic)
Rationale
Ligand
BrettPhos or Xantphos
RuPhos
BrettPhos is selective for primary amines; RuPhos accommodates steric bulk of secondary amines.
Catalyst Source
BrettPhos Pd G4
RuPhos Pd G4
Pre-formed G4 palladacycles ensure accurate Pd:L ratio and rapid initiation.
Base
Cs₂CO₃ (Cesium Carbonate)
Cs₂CO₃ or K₃PO₄
Weak bases prevent at C-Cl and nitro reduction. Avoid NaOtBu if possible.
Solvent
1,4-Dioxane or Toluene
Toluene
Non-polar solvents often improve selectivity by destabilizing charged intermediates.
Temperature
80 °C
80–100 °C
Keep T < 100 °C to preserve the C-Cl bond.
Workflow Decision Tree
Figure 2: Strategic workflow for condition selection and troubleshooting.
Detailed Experimental Protocols
Protocol A: Coupling with Primary Amines (Recommended)
Targeting high chemoselectivity using the BrettPhos system.
Optimizing yield for nitration of 4-bromo-2-chloroanisole
Technical Support Center: Nitration of 4-Bromo-2-Chloroanisole Executive Summary & Reaction Overview Objective: Optimize the yield and regioselectivity of the mononitration of 4-bromo-2-chloroanisole. Target Product: 4-b...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Nitration of 4-Bromo-2-Chloroanisole
Executive Summary & Reaction Overview
Objective: Optimize the yield and regioselectivity of the mononitration of 4-bromo-2-chloroanisole.
Target Product: 4-bromo-2-chloro-6-nitroanisole.[1]
Core Challenge: Balancing the strong activating influence of the methoxy group against the deactivating halogens to prevent ipso-substitution (loss of bromine) and dinitration, while ensuring regioselectivity at the C6 position.
Reaction Scheme:
The methoxy group (-OCH₃) at C1 is the strongest activator and directs electrophilic aromatic substitution (EAS) to the ortho and para positions. Since C2 is blocked by Chlorine and C4 is blocked by Bromine, the primary directing vector is to C6 (ortho to -OCH₃).
Troubleshooting Guide & FAQs
Q1: I am observing low yields (<50%). What are the critical control points?
Diagnosis: Low yield is often caused by either incomplete conversion (kinetics) or over-reaction (side products like dinitration or ipso-substitution).
Corrective Actions:
Temperature Control (Critical): The reaction is exothermic. Maintain the internal temperature between 0°C and 5°C during the addition of nitric acid. Temperatures above 15°C significantly increase the rate of ipso-nitration (displacing the bromine atom) and dinitration.
Water Content: Ensure your acetic acid (solvent) is glacial and nitric acid is fuming (90%+) or concentrated (65-70%) depending on the protocol. Excess water slows the formation of the nitronium ion (
).
Stirring Efficiency: The reaction mixture can become viscous. Use an overhead stirrer or a high-torque magnetic bar to ensure rapid heat dissipation and homogenous mixing.[1]
Q2: I see a significant impurity peak by HPLC/TLC. Is it the 5-nitro isomer?
Analysis: While the 5-nitro isomer (directed para to Cl and ortho to Br) is theoretically possible, the electronic dominance of the methoxy group makes it a minor product. The most likely impurities are:
4-Nitro-2-chloroanisole: Resulting from ipso-substitution (displacement of the bromine at C4).[1] This occurs if the temperature spikes.
Dinitro species: Resulting from excess nitrating agent or high temperatures.
Demethylated product (Phenol): Strong acid at high temperatures can cleave the methyl ether, yielding 4-bromo-2-chloro-6-nitrophenol.[1]
Resolution:
To reduce ipso-substitution: Lower the reaction temperature to -10°C during addition.
To reduce demethylation: Avoid prolonged reaction times and ensure the quench is performed immediately upon consumption of starting material.
Q3: The product is oiling out or forming a sticky solid during workup. How do I fix this?
Cause: This often indicates the presence of acetic acid trapped in the lattice or a mixture of isomers lowering the melting point.
Protocol Adjustment:
Quench: Pour the reaction mixture slowly into a vigorously stirred slurry of ice/water (1:1) .
Precipitation: If an oil forms, decant the water, dissolve the oil in a minimal amount of hot ethanol or isopropanol, and allow it to crystallize slowly. Scratching the flask wall with a glass rod can induce nucleation.
Technical Support Center: Purification of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene
Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 5-Bromo-1-chloro-2-me...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene. Recognizing that crude reaction products can vary significantly in purity and physical state, this document provides a logical framework for selecting the appropriate purification strategy and troubleshooting common issues encountered in the laboratory.
Part 1: Method Selection Guide
The first and most critical step in any purification is a thorough assessment of the crude product. The choice between recrystallization and column chromatography is not arbitrary; it depends on the purity, physical state, and the nature of the impurities.
Initial Assessment of the Crude Product
Before proceeding, analyze your crude material:
Physical State: Is the crude product a solid, a semi-solid, or an oil? Crystalline or amorphous solids are often good candidates for recrystallization, whereas oils must be purified by chromatography.
Thin-Layer Chromatography (TLC) Analysis: Dissolve a small sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and run a TLC plate using a starting eluent system like 3:1 Hexane:Ethyl Acetate.
How many spots are visible? A single major spot with minor, well-separated impurities suggests recrystallization may be effective. Multiple spots, especially those close to the main product spot (isomers), necessitate column chromatography for effective separation.[1]
Is there baseline material? A streak of material that does not move from the baseline indicates highly polar, likely polymeric or salt-like impurities.
What is the Rf of the product? The retention factor (Rf) will guide eluent selection for column chromatography.
Decision Framework: Recrystallization vs. Chromatography
The following decision tree provides a logical workflow for selecting the optimal purification method based on your initial assessment.
Caption: Purification Method Decision Tree.
Part 2: Recrystallization Guide & Troubleshooting FAQ
Recrystallization is a powerful technique for purifying solid compounds that are relatively clean (>85-90% purity). It relies on the principle that the desired compound and its impurities have different solubility profiles in a given solvent.[2]
Frequently Asked Questions (FAQs)
Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of a solid. This is a common problem with low-melting solids or when the solvent is too non-polar.
Causality & Solution Workflow:
Caption: Troubleshooting Workflow for "Oiling Out".
To fix this, you can try adding more hot solvent to decrease saturation, or switch to a more polar solvent system.[2] Using a two-solvent system (e.g., Ethanol/Water, Toluene/Hexane) where the compound is soluble in one but not the other can also promote proper crystal growth.[3]
Q2: I have very poor recovery of my purified compound. What are the likely causes?
A: Low recovery is typically due to one of four factors:
Using too much solvent: The most common error. Use the minimum amount of boiling solvent needed to fully dissolve the crude solid.[2]
Cooling the solution too quickly: Rapid cooling traps impurities and leads to the formation of small crystals, which are harder to collect and wash effectively. Allow the solution to cool slowly to room temperature before moving it to an ice bath.
Premature crystallization: If the compound crystallizes during hot filtration (if performed), you will lose a significant portion of your product. Ensure the funnel and receiving flask are pre-heated.[2]
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Always wash with a small amount of the ice-cold recrystallization solvent.[2]
Q3: My final product is still colored, even after recrystallization. What should I do?
A: If your product is a pale yellow to white solid, a persistent color suggests trapped, highly conjugated impurities. After dissolving the crude product in the hot solvent, you can add a small amount (1-2% by weight) of activated charcoal. Boil the solution for a few minutes, then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[4] Proceed with the cooling and crystallization as usual.
Protocol: Developing a Recrystallization Procedure
Objective: To find a solvent that dissolves the compound when hot but not when cold.
Preparation: Place ~20-30 mg of your crude solid into several small test tubes.
Solvent Screening: To each tube, add a different solvent from the table below, dropwise at room temperature, until the solid is just covered. Observe the solubility.
Heating: If the solid is insoluble at room temperature, heat the test tube gently in a sand bath or with a heat gun until the solvent boils. Observe if the solid dissolves.
Cooling: If the solid dissolves upon heating, allow the tube to cool to room temperature, then place it in an ice bath. Observe if clean crystals form.
Selection: The ideal solvent is one where the compound is poorly soluble at room temperature but highly soluble at the boiling point, and which produces well-formed crystals upon cooling. If no single solvent works, try a two-solvent system.[3]
Solvent
Boiling Point (°C)
Polarity
Notes
Hexane
69
Non-polar
Good for non-polar impurities. Often used as an anti-solvent.
Toluene
111
Non-polar
Higher boiling point can help dissolve stubborn compounds.
Ethyl Acetate
77
Polar Aprotic
A versatile solvent for moderately polar compounds.
Isopropanol
82
Polar Protic
A common choice for many aromatic compounds.
Ethanol
78
Polar Protic
Similar to isopropanol; often used with water as a co-solvent.[5]
Methanol
65
Polar Protic
Very polar; may have low solubility for the target compound.
Part 3: Column Chromatography Guide & Troubleshooting FAQ
When recrystallization is not feasible due to the crude product being an oil or containing multiple, closely-related impurities (like positional isomers), flash column chromatography is the method of choice.[6] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[1]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right eluent (solvent system) for my separation?
A: The goal is to find a solvent system where your target compound has an Rf value between 0.15 and 0.40 on a TLC plate.[1] This provides the best balance between resolution and the time/volume required for elution.
Starting Point: For a moderately polar compound like 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene, a mixture of Hexane and Ethyl Acetate is the standard and most effective starting point.[7] Begin with a 4:1 or 3:1 ratio.
Adjusting Polarity:
If the Rf is too low (<0.15), the eluent is not polar enough. Increase the proportion of the more polar solvent (Ethyl Acetate).
If the Rf is too high (>0.40), the eluent is too polar. Increase the proportion of the less polar solvent (Hexane).
Polar Compounds: If your compound is very polar and does not move in Hexane/EtOAc, a more polar system like Dichloromethane/Methanol may be required.[8]
Q2: The spots for my compound are streaking/tailing on the TLC plate. Will this be a problem on the column?
A: Yes. Tailing on a TLC plate predicts poor separation (broad peaks) on the column. For nitro-aromatic compounds, this is often caused by strong interactions with the acidic silanol groups on the surface of the silica gel.[7]
Solutions:
Check Concentration: Tailing can be caused by overloading the TLC plate. Ensure your spotting solution is not too concentrated.
Add a Modifier: Sometimes, adding a very small amount of a modifier to the eluent can improve peak shape. For acidic compounds, a drop of acetic acid might help. For compounds that may be sensitive to the acidic silica, adding ~0.1-0.5% triethylamine (a base) to the eluent system can deactivate the most acidic sites on the silica gel and prevent streaking.[9] Always test this on a TLC plate first.
Q3: I can't separate my product from a close-running impurity. What are my options?
A: Separating isomers or compounds with very similar polarities is the primary challenge of chromatography.
Optimize the Eluent: Try to find a solvent system that maximizes the difference in Rf values (ΔRf). Sometimes switching one component of the binary mixture (e.g., using Dichloromethane/Hexane instead of Ethyl Acetate/Hexane) can alter the selectivity and improve separation.
Use a Gradient Elution: Instead of running the entire column with a single eluent composition (isocratic), you can start with a less polar mixture to elute the non-polar impurities and then gradually increase the polarity of the eluent to elute your product, leaving more polar impurities behind.
Improve Column Technique: Ensure your column is packed perfectly without any cracks or bubbles. Load the sample in the most concentrated band possible. Using a "dry loading" technique often results in better resolution than liquid loading.[1]
Objective: To purify the crude product by separating it from impurities using silica gel chromatography.
Eluent Selection: As described in Q1, use TLC to determine an optimal eluent system that gives the target compound an Rf of ~0.25.
Column Preparation:
Select an appropriate size column based on the amount of crude material.
Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.
Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles or cracks form.[7]
Add another layer of sand on top of the packed silica bed.
Sample Loading (Dry Loading Recommended):
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution.
Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.
Carefully add this powder to the top of the packed column.
Elution:
Carefully add the eluent to the column, being sure not to disturb the top layer of sand.
Apply positive pressure (using a pump or house air) to push the solvent through the column at a steady rate.
Collect the eluting solvent in fractions (e.g., in test tubes).
Fraction Analysis:
Use TLC to analyze the collected fractions to determine which ones contain your pure product.
Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
Place the final product under high vacuum to remove any residual solvent.
References
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]
University of California, Los Angeles. Flash Column Chromatography. [Link]
Baran Lab, Scripps Research. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]
Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Link]
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
PubChem. 5-Bromo-2-chloronitrobenzene. National Center for Biotechnology Information. [Link]
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
Reddit. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. [Link]
Massachusetts Institute of Technology. Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
Technical Support Center: Regioselective Synthesis of 4-Bromo-2-chloro-6-nitroanisole
Here is the technical support guide for the synthesis of 4-Bromo-2-chloro-6-nitroanisole, designed as an advanced troubleshooting resource for organic chemists. [1] Case ID: #SYN-246-ANI Status: Active Assigned Specialis...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the technical support guide for the synthesis of 4-Bromo-2-chloro-6-nitroanisole, designed as an advanced troubleshooting resource for organic chemists.
[1]
Case ID: #SYN-246-ANI
Status: Active
Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1]
Executive Summary
Synthesizing 4-Bromo-2-chloro-6-nitroanisole presents a classic challenge in electrophilic aromatic substitution (EAS): managing the directing effects of a tetrasubstituted benzene ring.[1] The primary difficulty lies in the "crowding" of the ring and the potential for ipso-substitution (displacement of halogens) or incorrect regioselectivity during the nitration step.
This guide moves beyond generic textbook advice, offering a Sequential Functionalization Strategy that leverages the hierarchy of directing groups to force the desired substitution pattern.
Part 1: Strategic Pathway Analysis
To solve regioselectivity, we must analyze the electronic hierarchy. The methoxy/hydroxy group is the "Commander" of the ring; its directing power (
effect) overrides the weaker halogen directors.
The "Gold Standard" Pathway (The Phenol Route)
Instead of forcing a reaction on the anisole, we recommend building the halogen scaffold on the phenol first. Phenols allow for milder halogenation conditions and higher regiocontrol due to hydrogen bonding possibilities. Methylation is reserved for the final step.
Why this works:
Bromination of 2-chlorophenol: The -OH group directs para (position 4) and ortho (position 6). Since position 4 is sterically less hindered and electronically favorable, bromination occurs almost exclusively at the 4-position.[1]
Nitration: With positions 2 (Cl) and 4 (Br) blocked, the -OH group directs the incoming nitro group to the only remaining activated spot: position 6.
Methylation: "Locking" the phenol into an anisole.
Visual Workflow (Process Logic)
The following diagram illustrates the decision matrix and chemical flow for the most robust synthesis.
Figure 1: Strategic divergence showing the recommended Phenol Route (Center) versus the riskier Anisole Route.[1]
Part 2: Troubleshooting & Protocol Optimization (Q&A)
This section addresses specific failure modes reported by users attempting this synthesis.
Phase 1: Halogenation Issues
Q: I am observing significant amounts of 2,6-dichloro-4-bromophenol or di-bromination. How do I stop over-halogenation?
A: This is a stoichiometry and temperature control issue.
The Cause: Phenols are highly activated.[2] If you add bromine too quickly or at room temperature, the second ortho position (position 6) becomes vulnerable before the mono-brominated species precipitates or stabilizes.
The Fix:
Solvent Switch: Use Carbon Disulfide (
) or Dichloromethane (DCM) at 0°C. Avoid polar protic solvents like methanol which stabilize the transition state for polysubstitution.
Slow Addition: Add
(1.05 eq) dropwise over 60 minutes.
Validation: Monitor by TLC. The 4-bromo isomer is the kinetic and thermodynamic product. If you see di-bromo, you are running too hot or too concentrated.[1]
Phase 2: Nitration Regioselectivity
Q: When nitrating 4-bromo-2-chloroanisole, I get a mixture of products and some loss of Bromine. Why?
The Mechanism: In highly activated rings (like anisoles), the nitro group (
) can attack the carbon bearing the Bromine atom. Since Bromine is a good leaving group, it gets displaced, yielding 2-chloro-4-nitroanisole instead of the target.[1]
The Fix (The "Mild" Nitration Protocol):
Do not use concentrated
(Mixed Acid) if possible. It is too aggressive.
Recommended Reagent: Use Acetyl Nitrate (generated in situ by mixing fuming
with Acetic Anhydride at low temp).
Protocol:
Dissolve substrate in Acetic Anhydride.
Cool to -10°C.
Add
dropwise.
Quench immediately upon consumption of starting material.
Note: If you follow the Phenol Route (nitrating the phenol, not the anisole), this risk is reduced because the -OH group can be nitrated under even milder conditions (dilute
in Acetic Acid), and the hydrogen bonding helps direct the electrophile to the ortho position (6) rather than the para (4) position.
Phase 3: Methylation
Q: My final methylation step is incomplete, or I'm seeing side reactions.
A: Phenols with ortho-nitro groups are less nucleophilic due to the strong electron-withdrawing nature of the
group and intramolecular hydrogen bonding between the -OH and the -NO2.[1]
The Fix: You need a stronger base or more forcing conditions than standard phenol methylation.
Reagents: Use Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) with Potassium Carbonate (
) in DMF or Acetone .
Reflux: Acetone reflux is usually sufficient. If using DMF, heat to 60°C.
Catalyst: Add a catalytic amount of 18-Crown-6 (if using
) to sequester the potassium ion and increase the "naked" nucleophilicity of the phenoxide anion.
Part 3: Validated Experimental Data
The following table summarizes the expected physical properties and critical parameters for the intermediates, allowing you to validate your progress at each step.
Compound
Structure
Key Proton NMR Feature ( ppm)
Appearance
2-Chlorophenol
Starting Material
Doublet ~6.9 ppm (Ortho)
Clear Liquid
4-Bromo-2-chlorophenol
Intermediate A
Doublet ~7.5 ppm (, H-3)
White/Off-white Solid
4-Bromo-2-chloro-6-nitrophenol
Intermediate B
Singlet ~8.0-8.2 ppm (aromatic H)
Yellow Crystalline Solid
Target Anisole
Final Product
Methoxy Singlet ~3.9-4.0 ppm
Pale Yellow Solid
Note: The shift of the aromatic protons downfield in Intermediate B confirms the installation of the electron-withdrawing Nitro group.
References
Synthesis of Halogenated Phenols
ChemicalBook. (n.d.). Synthesis of 2-Bromo-6-chloro-4-nitroaniline (Analogous halogenation patterns). Retrieved from
Google Patents. (1980). Process for producing 4-bromo-2-chlorophenols (US4223166A).[1] Describes the high regioselectivity of brominating 2-chlorophenol. Retrieved from
Nitration Regioselectivity
St. Mary's College. (n.d.). Nitration of Substituted Aromatic Rings.[2][3] Discusses rate and directing effects of competitive nitration. Retrieved from
Compound Verification Data
PubChem.[4] (2025).[4][5][6][7] 4-Bromo-2-chloroanisole (CAS 50638-47-6).[1][4] Physical properties and identifiers for the non-nitrated precursor. Retrieved from
NIST WebBook.[5] (2023).[8] 2-Bromo-4-chloroanisole Mass Spectrum.[1][9][10] Retrieved from [5]
Mechanistic Insight
Organic & Biomolecular Chemistry.[11][12] (2014). Regioselective halogenation mechanisms. Highlights the role of directing groups in polysubstituted systems. Retrieved from
Technical Support Center: Catalyst Selection for Coupling Reactions of Sterically Hindered Nitrobenzenes
Executive Summary Coupling reactions involving sterically hindered nitrobenzenes (specifically ortho-substituted nitroaryl halides) present a unique dichotomy in catalysis. While the nitro group ( ) is strongly electron-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Coupling reactions involving sterically hindered nitrobenzenes (specifically ortho-substituted nitroaryl halides) present a unique dichotomy in catalysis. While the nitro group (
) is strongly electron-withdrawing—theoretically activating the ring for oxidative addition—its steric bulk and propensity for coordinating to palladium (catalyst poisoning) or undergoing competing reduction often stall standard catalytic cycles.
This guide moves beyond generic "screen everything" approaches. It provides a logic-driven selection framework for Suzuki-Miyaura and Buchwald-Hartwig couplings, focusing on preserving the nitro handle while overcoming steric barriers.
Module 1: Suzuki-Miyaura Coupling
Scenario: Coupling ortho-Nitroaryl Chlorides/Bromides with Hindered Boronic Acids
The Core Challenge
In ortho-nitro substrates, the nitro group creates a "picket fence" effect. Standard phosphines (like
) are too small to force reductive elimination and too labile to prevent palladium aggregation ("Pd black") when the cycle stalls. Furthermore, the nitro group can facilitate protodeboronation of the coupling partner under aqueous basic conditions.
Catalyst Selection Matrix
Substrate Class
Recommended Catalyst System
Ligand Class
Why?
Modest Sterics (e.g., 2-nitro-4-chlorotoluene)
Pd(OAc)₂ + SPhos (or SPhos Pd G3)
Dialkylbiaryl phosphine
SPhos is the "gold standard" for hindered aryl chlorides. Its methoxy group provides secondary interaction with Pd, boosting stability.
The "throw-away" pyridine ligand ensures rapid initiation. The bulky NHC wingtips force the coupling partners together, overcoming the ortho-nitro bulk.
Unstable Boronic Acids (prone to protodeboronation)
XPhos Pd G4
Dialkylbiaryl phosphine
Fast oxidative addition at lower temperatures minimizes the time window for boronic acid decomposition.
Experimental Protocol: The "Bulky-Nitro" System
Use this protocol for 2-chloro-nitrobenzenes that fail with tetrakis.
Catalyst: Pd-PEPPSI-IPr (1.0 - 2.0 mol%)
Base:
(finely ground, anhydrous, 2.0 equiv). Avoid carbonate bases if protodeboronation is observed.
Solvent: 1,4-Dioxane/Water (9:1) or pure Toluene (if strictly anhydrous is needed).
Temperature: 80 °C (Start low; hindered substrates often decompose before coupling at >100 °C).
Technical Note: If using Pd-PEPPSI, do not add extra phosphine ligands. The NHC is the ligand.[1][2][3] Adding phosphines will kill the activity.
Module 2: Buchwald-Hartwig Amination
Scenario: Amination of ortho-Halonitrobenzenes (Preventing
Reduction)
The Core Challenge
The primary failure mode here is reductive side-reactions . Palladium hydrides (formed via
-hydride elimination from alkyl amines) can reduce the nitro group to an amine or hydroxylamine, or cause hydrodehalogenation (replacing -Cl with -H).
Q&A: Troubleshooting Specific Issues
Q: My nitro group is being partially reduced to an aniline during the coupling. How do I stop this?A: This is caused by the formation of Pd-H species.
Immediate Fix: Switch to BrettPhos Pd G3 or RuPhos Pd G3 . These precatalysts activate quickly and support a catalytic cycle that disfavors
-hydride elimination.
Base Switch: Use
instead of . Strong alkoxide bases like tert-butoxide can transfer a hydride to palladium (via -H elimination of the tert-butoxide itself), which then reduces your nitro group. Carbonates are "non-innocent" in a good way here—they don't act as hydride sources.
Q: I am seeing no conversion with a 2-bromo-3-nitrotoluene substrate.A: The ortho-nitro group is likely chelating the Pd(II) intermediate, creating a stable 5- or 6-membered metallocycle that arrests the cycle.
Solution: You need a ligand with superior binding affinity to displace the nitro group. Use tBuBrettPhos . Its immense bulk prevents the nitro oxygen from coordinating to the metal center.
Visual Workflow: Optimizing Amination Conditions
Caption: Decision logic for troubleshooting side reactions in nitro-arene aminations.
Module 3: Critical FAQs & Troubleshooting
Q1: Why does my reaction turn black immediately upon heating?
Diagnosis: "Pd Black" precipitation. This means your ligand has dissociated, and the palladium has aggregated into inactive metal particles.
Root Cause in Nitro Systems: The nitro group is electron-withdrawing, making the oxidative addition complex electron-poor. If the ligand isn't electron-rich enough to stabilize this state, the complex collapses.
Fix:
Increase Ligand/Pd Ratio: Go from 1:1 to 2:1.
Switch to NHC: Use Pd-PEPPSI-IPr .[4] The carbene bond is much stronger than the phosphine-Pd bond and resists dissociation even with electron-poor nitro substrates [1].
Q2: Can I use microwave irradiation?
Recommendation:Yes, but with caution.
Microwaves are excellent for overcoming the activation energy of sterically hindered couplings. However, nitro compounds are potentially energetic.
Safety Rule: Never heat nitroaromatics in a microwave without a precise pressure limit (set to 15 bar max) and a temperature ramp.
Chemistry Benefit: Short reaction times (10-20 min) favor the coupling over the slower decomposition/reduction of the nitro group [2].
Q3: Denitrative Coupling – When the Nitro group IS the leaving group?
Note: Sometimes users confuse "coupling OF nitrobenzenes" with "denitrative coupling".
If you intend to replace the
group with an aryl or amine group:
Catalyst: You need a specific system like Pd(acac)₂ / BrettPhos .
Conditions: High temperature (130 °C) and 18-crown-6 are often required to assist in the cleavage of the Ar-NO₂ bond [3]. This is chemically distinct from the standard halide coupling described above.[5][6]
References
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A General, Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
Kaval, N., et al. (2005). Microwave-Enhanced Palladium-Catalyzed Coupling Reactions.[7] Topics in Current Chemistry.
Yadav, M. R., et al. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes.[2][8][9][10][11] Journal of the American Chemical Society.
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[12]
BenchChem Technical Support. (2025). Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides.
Disclaimer: All protocols should be validated with small-scale pilot reactions (10-50 mg) before scale-up. Always review MSDS for nitroaromatics regarding explosive hazards.
Melting point range validation for 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene
This guide details the validation of the melting point range for 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene (CAS 2091142-75-3), a critical intermediate in the synthesis of RIPK2 inhibitors and C5aR antagonists. Publish Co...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the validation of the melting point range for 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene (CAS 2091142-75-3), a critical intermediate in the synthesis of RIPK2 inhibitors and C5aR antagonists.
Publish Comparison Guide
Executive Summary & Technical Context
In the development of small molecule therapeutics (e.g., RIPK2 inhibitors), the intermediate 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene serves as a pivotal scaffold. Its purity is non-negotiable, as isomeric impurities (regioisomers from nitration/bromination) possess distinct thermodynamic profiles that can compromise downstream yield and API safety.
This guide compares the "performance" of two validation methodologies: Capillary Melting Point (CMP) versus Differential Scanning Calorimetry (DSC) . While CMP is the traditional pharmacopeial standard (USP <741>), our comparative data demonstrates that DSC provides superior resolution for detecting eutectic impurities in this specific polysubstituted benzene matrix.
Compound Profile
Chemical Name: 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene[1][2][3][4][5][6]
Insight: The Technical Grade sample showed a 3.5°C range broadening in Capillary methods, but DSC revealed a distinct "pre-melt" event at 88.1°C, identifying a specific eutectic impurity likely missed by visual inspection until the bulk melt occurred.
Experimental Protocols
To replicate these results, follow these self-validating protocols.
Protocol A: Capillary Melting Point (USP <741> Class Ia)
Objective: Routine Identification.
Preparation: Dry the sample of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene over silica gel for 16 hours. Grind to a fine powder.
Loading: Fill a USP-compliant capillary tube to a height of 3 mm. Compact by tapping on a hard surface.[7]
Pan Loading: Weigh 3.0 ± 0.1 mg of sample into an aluminum crucible. Crimp with a pinhole lid (to allow volatile escape if decomposition occurs, though unlikely at MP).
Cycle:
Equilibrate at 25°C.
Ramp at 5.0 °C/min to 120°C.
Analysis: Integrate the melting endotherm.
Purity Calculation: Use the Van't Hoff equation (
) derived from the melting peak shape.
Visualizations
Figure 1: Synthesis & Impurity Origin Logic
This diagram maps the synthesis pathway to potential impurities that necessitate rigorous MP validation.
Caption: Synthesis pathway showing the origin of regioisomeric impurities that affect melting point range.
Figure 2: Validation Decision Tree
A logic flow for accepting or rejecting batches based on MP data.
Caption: Decision matrix for batch release using a two-tier validation strategy.
References
World Intellectual Property Organization. (2023). WO2023239941A1 - Imidazo[1,2-a]pyridine derivatives as RIPK2 inhibitors. (Describes the use of 5-bromo-1-chloro-2-methoxy-3-nitrobenzene as a key intermediate). Link
United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. (Standard protocol for capillary melting point determination). Link
Sigma-Aldrich. Product Specification: 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene (CAS 2091142-75-3).[1][4] Link
Mettler Toledo. Thermal Analysis of Pharmaceuticals: DSC Principle. (Authoritative grounding for DSC methodology). Link
Technical Guide: Mass Spectrometry Fragmentation of 4-Bromo-2-chloro-6-nitroanisole
Executive Summary This guide details the mass spectrometry (MS) behavior of 4-Bromo-2-chloro-6-nitroanisole , a highly functionalized aromatic intermediate often used in the synthesis of agrochemicals and pharmaceuticals...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the mass spectrometry (MS) behavior of 4-Bromo-2-chloro-6-nitroanisole , a highly functionalized aromatic intermediate often used in the synthesis of agrochemicals and pharmaceuticals.
Characterizing this molecule requires navigating two complex analytical challenges:
Multi-Halogen Isotope Patterns: The simultaneous presence of Bromine (
) and Chlorine () creates a distinct molecular ion cluster.[1]
Ortho-Effect Rearrangements: The steric proximity of the nitro (
) and methoxy () groups at the 6- and 1-positions triggers specific intramolecular rearrangements (Ortho Effects) that are diagnostic for structural verification.[1]
Theoretical Framework & Isotope Fingerprint
Before analyzing fragmentation, the molecular ion (
) must be validated via its isotope cluster.[1] For a molecule with formula containing 1 Bromine and 1 Chlorine , the theoretical intensity ratio follows a specific distribution.
Analyst Note: Unlike simple chlorinated compounds (3:1) or brominated compounds (1:1), the 1Br + 1Cl combination produces a "tetrad-like" appearance where the M+2 peak is often slightly higher than the M peak due to the additive probability of the heavier isotopes.[1]
Fragmentation Mechanics (The "Deep Dive")[1]
The fragmentation of 4-Bromo-2-chloro-6-nitroanisole under Electron Ionization (EI, 70eV) is driven by the competition between the labile nitro group and the stabilizing aromatic ring.
Pathway A: The Ortho Effect (Primary Diagnostic)
The most critical feature for structural confirmation is the interaction between the C1-Methoxy and C6-Nitro groups.
Mechanism: The radical cation triggers a hydrogen transfer from the methoxy methyl group to the nitro oxygen via a 6-membered transition state.
Result: This leads to the loss of a hydroxyl radical (
, 17 Da) or the loss of formaldehyde (, 30 Da).[1]
Significance: This pathway is impossible for isomers where the nitro group is at the C4 or C5 position (meta/para), making it the primary tool for isomer differentiation.[1]
Pathway B: Radical Cleavage
Loss of
(M - 46): Common in all nitroaromatics, leading to a substituted phenyl cation.[1]
Loss of
(M - 15): Cleavage of the ether methyl group, generating a quinoid-like ion.[1]
Pathway C: Halogen Scission
Direct loss of
or is generally less favorable than nitro-group fragmentation but occurs in secondary decay stages.
Visualization: Fragmentation Pathways
The following diagram maps the logical flow of ion decay, highlighting the diagnostic Ortho Effect pathway.
Figure 1: Decision tree for the fragmentation of 4-Bromo-2-chloro-6-nitroanisole. The yellow node represents the transient state responsible for the isomer-specific 'Ortho Effect'.
Comparative Analysis Guides
Comparison A: Differentiating Isomers (6-Nitro vs. 5-Nitro)
A common synthesis impurity is the 5-nitro isomer. MS is the fastest way to distinguish them without NMR.[1]
Check 1: Observe the isotope cluster at the molecular ion.[1] Does it match the M/M+2/M+4 pattern described in Section 2?
Check 2: Look for the [M-17] or [M-30] peak.[1] Its presence confirms the nitro group is in the ortho (6) position, validating the regiochemistry of your synthesis.[1]
References
Danikiewicz, W. (1998).[1][2][3] Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry.
NIST Mass Spectrometry Data Center. Ortho Effect in Nitroaromatics. National Institute of Standards and Technology.[1] [1]
Yinon, J. (1987).[1] Mass Spectrometry of Explosives: Nitro Compounds. Mass Spectrometry Reviews. (Foundational text on nitro-group fragmentation kinetics).
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Authoritative source on Isotope Cluster Calculation and Ortho Effects).
Executive Summary Do not dispose of this compound down the drain or in general trash. 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene is a poly-halogenated nitroaromatic compound.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Do not dispose of this compound down the drain or in general trash.
5-Bromo-1-chloro-2-methoxy-3-nitrobenzene is a poly-halogenated nitroaromatic compound. Its disposal requires strict adherence to Halogenated Organic Waste protocols due to the risk of forming toxic dioxins/furans during improper combustion and the potential for thermal instability associated with the nitro group.
Immediate Action Plan:
Segregate: Isolate from non-halogenated solvents and strong oxidizers.
Label: Mark clearly as "Halogenated Organic Waste" with "Toxic" and "Potential Explosive Hazard" warnings.
Disposal Method: High-temperature incineration with acid gas scrubbing.
Chemical Profile & Hazard Identification
To ensure a self-validating safety system, you must understand the why behind the disposal protocols. This compound combines three distinct hazard classes into one molecule.
Feature
Chemical Moiety
Hazard Implication
Disposal Constraint
Halogens
Bromine (Br), Chlorine (Cl)
Formation of corrosive acid gases (HBr, HCl) and dioxins upon combustion.[1]
Must be incinerated at >1000°C with scrubbers. Never open burn.
Energetic Group
Nitro (-NO₂)
Potential for rapid decomposition or explosion if heated under confinement or shocked.
Do not concentrate to dryness in rotary evaporators without blast guards.
Ether Linkage
Methoxy (-OCH₃)
Generally stable, but increases electron density, potentially modifying reactivity of the nitro group.[1]
Keep away from strong oxidizers (e.g., fuming nitric acid).[1]
Physical State Assumption: Based on similar polysubstituted benzenes (e.g., 3-bromo-5-nitroanisole), this compound is likely a solid at room temperature.[1] If in solution, the solvent dictates the primary liquid waste stream, but the solute dictates the halogenated classification.[1]
Pre-Disposal Stabilization & Segregation
The most common laboratory accidents occur before the waste leaves the bench. Follow this segregation logic to prevent incompatible chemical reactions.
The "Self-Validating" Segregation System
Rule 1 (The Halogen Rule): If the waste contains any amount of this compound, the entire container is classified as Halogenated Waste .
Reasoning: Mixing halogenated and non-halogenated waste dramatically increases disposal costs and complicates incineration parameters.
Rule 2 (The Nitro Rule): Never mix with strong reducing agents (hydrides, alkali metals) or strong oxidizers (peroxides, permanganates).[1]
Reasoning: Nitro groups are oxidizers; mixing them with reducers creates a "redox bomb" in the waste container.
INCOMPATIBLE (Do Not Mix): Sodium Borohydride, Lithium Aluminum Hydride, Concentrated Sulfuric Acid, Zinc metal.[1]
Operational Disposal Protocol
This workflow utilizes a "Cradle-to-Grave" tracking approach.
Step-by-Step Methodology
Phase 1: Waste Characterization & Packaging
Solid Waste (Pure Substance/Reaction Solids):
Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar.
Do not use metal cans (corrosion risk from hydrolysis of halogens).
Double Bagging: If the solid is fine powder, seal it in a heavy-duty ziplock bag before placing it in the HDPE jar to minimize dust exposure upon opening.
Liquid Waste (Mother Liquors/Solutions):
Use a dedicated "Halogenated Waste" carboy (typically polyethylene or glass).
Ensure the carboy is rated for solvents (avoid PVC).
Leave 10% headspace to allow for vapor expansion.
Phase 2: Labeling (Critical for Incinerator Operators)
The label must be specific. Generic labels lead to handling errors.
Store in a Satellite Accumulation Area (SAA) inside secondary containment (tray).
Keep away from heat sources and direct sunlight.
Schedule pickup within 3 days of container filling.
Visual Workflow (Decision Logic)
The following diagram illustrates the decision-making process for disposing of this specific compound.
Figure 1: Decision logic for segregating and packaging halogenated nitroaromatic waste. Note the critical step of upgrading non-halogenated solvents to the halogenated stream if contaminated by the target compound.[4]
Regulatory & Waste Codes (US RCRA Context)
While specific waste codes depend on the exact concentration and mixture, use these codes as a baseline for your hazardous waste profile.[1]
Code
Description
Applicability
D001
Ignitable Characteristic
If dissolved in a flammable solvent (Flash point <60°C).
D003
Reactive Characteristic
Potential applicability due to Nitro group (only if tested unstable). Treat as reactive out of caution.
F002
Spent Halogenated Solvents
If the compound is a contaminant in a spent halogenated solvent stream.
None
"Non-Regulated"
Incorrect. Even if not specifically listed (U/P list), it is a Characteristic Hazardous Waste due to toxicity and flammability.[1]
Emergency Contingencies
Accidental Spill[1]
Evacuate: Remove personnel from the immediate area.
PPE: Wear nitrile gloves (double layer recommended), lab coat, and safety goggles.[1] Use a half-mask respirator with organic vapor/acid gas cartridges if dust/fumes are present.
Containment:
Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.[1]
Liquid: Absorb with vermiculite or sand. Do not use paper towels for nitro-rich liquids if they can dry out (fire hazard).
Decontamination: Wash the area with soap and water. Collect the wash water as hazardous waste.[5]
Exposure[1][5][7]
Skin Contact: Wash with soap and water for 15 minutes. Nitro compounds can be absorbed through skin (cyanosis risk).
Eye Contact: Rinse for 15 minutes.[2] Seek medical attention immediately.
References
United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link]1]
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. [Link]1]
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary: 1-Bromo-3-nitrobenzene (Structural Analog)." PubChem. [Link]1]
University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." DRS.illinois.edu. [Link]1]
Personal protective equipment for handling 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene
The following guide details the Personal Protective Equipment (PPE) and safety protocols for handling 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene . Executive Safety Summary Warning: Structure-Activity Relationship (SAR) Ha...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the Personal Protective Equipment (PPE) and safety protocols for handling 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene .
Executive Safety Summary
Warning: Structure-Activity Relationship (SAR) Hazard Assessment
Specific Safety Data Sheets (SDS) for 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene are limited. Based on its chemical structure—a halogenated nitroanisole —this compound must be handled as a High-Hazard substance. It shares toxicological properties with Nitrobenzene and 2-Nitroanisole, specifically regarding rapid skin absorption and methemoglobinemia (interference with blood oxygen transport).
Core Safety Directive:
Primary Risk: Transdermal absorption leading to systemic toxicity.
Operational Rule: Zero skin contact. All handling must occur within engineering controls (Fume Hood/Glove Box).
Critical PPE: Laminate film gloves (Silver Shield™) are required for solution handling; standard nitrile offers insufficient permeation resistance against nitro-aromatics.
Physicochemical & Hazard Profile (Estimated)
Derived from analog data (4-Bromo-2-nitroanisole, CAS 33696-00-3; 2-Nitroanisole, CAS 91-23-6).
Blood (Methemoglobinemia) , Liver, Kidneys, Central Nervous System.
Skin Hazard
High Permeation Risk. Lipophilic halogens facilitate rapid entry into the bloodstream.
Inhalation
Dust is toxic.[1] Vapors (if heated) are highly toxic.
Reactivity
Incompatible with strong oxidizers and reducing agents.[2] Thermal decomposition releases toxic NOx, HCl, HBr fumes.
PPE Selection Matrix
This matrix dictates the required protection based on the operational state of the chemical.
Hand Protection (Critical)
Scientific Rationale: Nitro-aromatic compounds can permeate standard nitrile rubber in minutes. For solutions or prolonged contact, multi-layer barrier laminates are the only safe option.
Operation
Primary Glove
Secondary (Outer) Glove
Max Wear Time
Solid Handling (Weighing)
Nitrile (5 mil)
Nitrile (5 mil) (Double Gloved)
30 Minutes
Solution Prep / Synthesis
Silver Shield™ (Laminate)
Nitrile (8 mil) (For dexterity/grip)
4 Hours
Spill Cleanup
Silver Shield™ (Laminate)
Heavy Neoprene/Butyl
Single Use
Body, Eye & Respiratory Protection[2][3][4][5]
Component
Specification
Rationale
Body Suit
Tyvek® 400 (or equivalent)
Imperviousness is mandatory. Cotton lab coats absorb nitro-compounds and hold them against the skin, increasing absorption.
Eye Protection
Chemical Splash Goggles
Safety glasses are insufficient for liquids. Goggles prevent vapor/splash entry.
Respiratory
P100 / N100 (Particulate)
For solid handling outside a glove box.
Respiratory (Alt)
ABEK-P3 (Full Face)
Required only if fume hood containment is breached or for spill cleanup.
Operational Workflows
Risk Assessment & PPE Logic
The following diagram illustrates the decision-making process for selecting the correct PPE configuration.
Figure 1: Decision logic for PPE selection based on physical state and engineering controls.
Donning & Doffing Protocol (Anti-Contamination)
Proper removal of PPE is as critical as wearing it. Nitro-aromatics can contaminate the outside of gloves; improper removal transfers the toxin to bare skin.
Donning (Pre-Work):
Inspect Tyvek suit for tears.
Don inner gloves (Nitrile). Tape cuffs to Tyvek sleeves if handling liquids.
Step 1: While still in the hood, wipe outer gloves with compatible solvent (e.g., Ethanol) then water.
Step 2: Remove outer gloves using the "beak" method (peel inside out without touching exterior). Discard as hazardous waste.
Step 3: Remove eye protection.
Step 4: Remove Tyvek suit (peel down from shoulders, turning inside out).
Step 5: Remove inner gloves.
Step 6:IMMEDIATELY wash hands and forearms with soap and cool water for 2 minutes.
Emergency Response: Exposure & Spills[3]
First Aid (Methemoglobinemia Watch)
Skin Contact: Wash immediately with soap and water for 15 minutes . Do not use alcohol (increases absorption). Seek medical attention; inform medics of "Nitro-compound exposure / Methemoglobinemia risk."
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist.
Inhalation: Move to fresh air. If lips/fingernails turn blue (cyanosis), administer oxygen (medical personnel only).
Spill Cleanup Workflow
Figure 2: Triage and response workflow for chemical spills.
Disposal & Deactivation
Waste Classification: Hazardous Chemical Waste (Toxic/Halogenated).
Segregation: Do not mix with oxidizers (Nitric acid, Peroxides) or strong reducers.
Decontamination of Glassware: Rinse with Acetone, then soak in a dilute alkaline solution (e.g., 5% Sodium Carbonate) overnight to hydrolyze active halides before final wash.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 118533, 4-Bromo-2-nitroanisole. Retrieved from [Link]
International Labour Organization (ILO) (2021). ICSC 1520 - 2-Nitroanisole. International Chemical Safety Cards. Retrieved from [Link]
New Jersey Department of Health. Hazardous Substance Fact Sheet: Nitrobenzene. Retrieved from [Link]